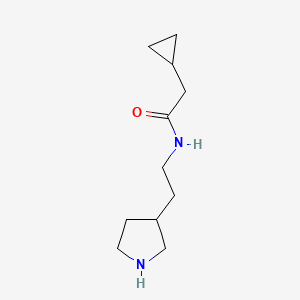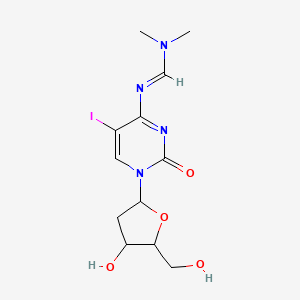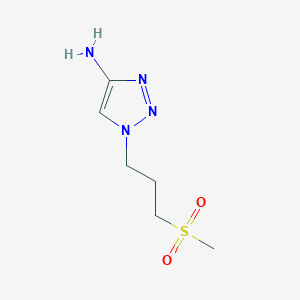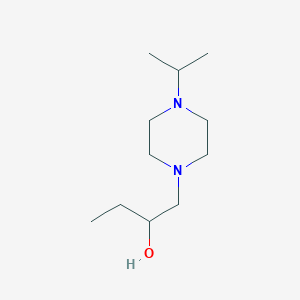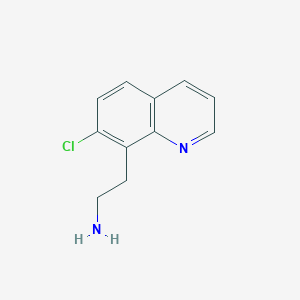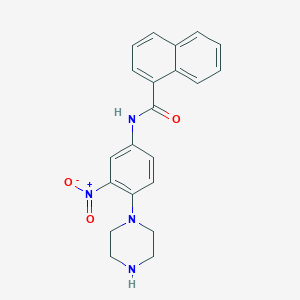
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a piperazine ring, and a naphthamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)aniline with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted piperazine derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group and piperazine ring are likely involved in binding to biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine: Another compound with a similar piperazine and nitro group structure.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(3-nitro-4-piperazin-1-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(18-7-3-5-15-4-1-2-6-17(15)18)23-16-8-9-19(20(14-16)25(27)28)24-12-10-22-11-13-24/h1-9,14,22H,10-13H2,(H,23,26) |
InChI Key |
WMNJKUIJQWQSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)

![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
